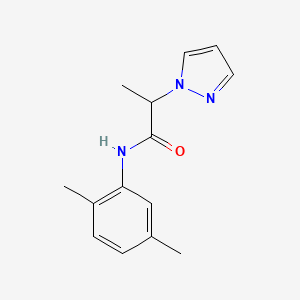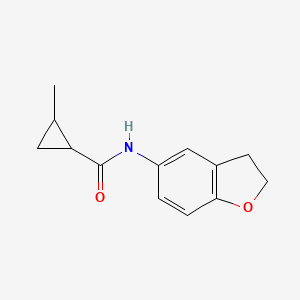![molecular formula C13H16BrNO B7495003 N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7495003.png)
N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide, also known as Br-MCC, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties have made it a popular choice for researchers in the field.
Wirkmechanismus
The mechanism of action of N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide is not fully understood, but it is believed to act as a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that play a role in pain regulation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide can increase levels of endocannabinoids in the body, leading to pain relief and anti-inflammatory effects. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide in lab experiments is its high selectivity for FAAH, which allows for more precise targeting of the endocannabinoid system. However, its relatively low potency and poor solubility in water can be limitations in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide. One area of interest is the development of more potent and soluble analogs of N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide for use in therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide and its potential for use in the treatment of various diseases and conditions.
Synthesemethoden
The synthesis of N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide involves the reaction of 3-bromophenethylamine with 2-methylcyclopropanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide has been used in a variety of scientific studies, including research on the central nervous system, pain management, and drug addiction. It has been shown to have potential as a therapeutic agent for the treatment of neuropathic pain and as an analgesic in animal models.
Eigenschaften
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-8-6-12(8)13(16)15-9(2)10-4-3-5-11(14)7-10/h3-5,7-9,12H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFSKWKKNZOOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC(C)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylbutan-1-one](/img/structure/B7494921.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(2-methylcyclopropyl)methanone](/img/structure/B7494927.png)
![5,7-dimethyl-N-[3-(oxolan-2-ylmethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7494936.png)
![2-Cyclopent-2-en-1-yl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7494950.png)
![N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide](/img/structure/B7494955.png)
![2,3-dimethyl-N-[1-(oxolan-2-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B7494959.png)
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7494968.png)
![2-[(2,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7494982.png)
![5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine](/img/structure/B7494985.png)


![2-[(2,5-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495005.png)
![(2-Methylpiperidin-1-yl)-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7495020.png)
